2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide
Description
The compound 2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide is a halogenated aromatic carboxamide derivative. Its structure features a pyridinone core substituted with a 3,4-dichlorobenzyl group at position 1 and a 2,4-dichlorophenylcarboxamide moiety at position 3.
Properties
IUPAC Name |
2,4-dichloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-12-2-4-14(16(22)8-12)19(27)24-13-3-6-18(26)25(10-13)9-11-1-5-15(21)17(23)7-11/h1-8,10H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJENZGNDTRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyridinyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare key analogs based on substituent variations, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects on Bioactivity: The 4-fluorophenyl carboxamide derivative (CAS 338782-63-1) exhibits enhanced metabolic stability compared to non-fluorinated analogs, attributed to fluorine’s electronegativity and resistance to oxidative degradation .
Halogenation Patterns :
- The 3,4-dichlorobenzyl moiety is a common feature across analogs, contributing to hydrophobic interactions in target binding. Compounds with 2,4-dichlorobenzyl substitutions (e.g., CAS 242797-49-5) show altered steric and electronic profiles, affecting receptor affinity .
- Bromination at position 5 (CAS 952183-67-4) introduces a heavy atom, which may enhance X-ray crystallography utility but could increase toxicity risks .
Applications :
- Carboxamide derivatives (e.g., CAS 338782-63-1) are prioritized in drug discovery due to their balance of solubility and bioavailability.
- Sulfonamides (CAS 400086-25-1) and carboxylic acids (CAS 338755-21-8) are often intermediates or tools for mechanistic studies rather than final drug candidates .
Biological Activity
2,4-Dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide is a complex organic compound with significant biological activity. Its molecular formula is , and it exhibits a variety of pharmacological properties due to its unique structural features, including multiple chlorinated aromatic rings and a pyridine derivative. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The compound's structure includes:
- Molecular Weight : 442.12 g/mol
- Functional Groups : Dichlorobenzene and pyridine derivatives enhance lipophilicity and biological reactivity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of synthesized derivatives against various bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition against pathogens such as Staphylococcus aureus and Proteus vulgaris.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 5a | 7.63 ± 0.15 | P. vulgaris |
| 5d | 13.55 ± 0.05 | S. aureus |
| 5e | 12.06 ± 0.25 | S. aureus |
| 5f | 11.10 ± 0.28 | Alternaria |
The highest activity was noted for compound 5e against S. aureus, indicating that structural modifications can significantly influence antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. Similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds featuring a pyridine ring have been associated with modulation of signaling pathways involved in cancer progression.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
One notable case study involved the synthesis and evaluation of N-(2,4-dichlorobenzyl) derivatives where significant antibacterial and antifungal activities were reported against standard strains . The study highlighted the importance of substituent effects on biological activity.
Example Case Study Findings
A series of N-(2,4-dichlorobenzyl) derivatives were synthesized and tested:
- Synthesis Method : Utilized potassium carbonate in DMF under reflux conditions.
- Biological Testing : Conducted against bacterial strains using standard protocols.
The results demonstrated that structural modifications significantly influenced the antibacterial potency of the synthesized compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required. A common approach involves:
Formation of the pyridinone core : Cyclization of substituted pyridines under acidic or basic conditions.
Benzylation : Introducing the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions.
Carboxamide linkage : Coupling the pyridinone intermediate with 2,4-dichlorobenzoic acid derivatives using reagents like EDCI/HOBt or DCC.
- Optimization : Reaction temperatures (e.g., 80–100°C for benzylation), solvent choice (DMF or THF for polar intermediates), and catalyst screening (e.g., Pd-based catalysts for coupling steps) are critical. Purity is validated via HPLC (≥95%) and NMR .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) confirm substituent positions and stereochemistry. For example, aromatic protons in the dichlorobenzyl group appear as distinct doublets in the 7.0–7.5 ppm range .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 495.9804) ensures molecular formula consistency.
- HPLC-PDA : Purity assessment using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Replication : Validate protocols using standardized controls (e.g., ATP concentration in kinase assays) and ensure consistent cell lines or enzyme batches.
- Solubility Adjustments : Use DMSO stock solutions at ≤0.1% to avoid solvent interference.
- Data Normalization : Compare results against structurally related analogs (e.g., pyridinone derivatives in ) to identify structure-activity trends.
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates. Cross-reference with PubChem bioactivity data for external validation .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound, particularly in modifying the dichlorobenzyl or pyridinone moieties?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with halogen substitutions (e.g., 3,4-difluoro vs. dichloro) to assess electronic effects on target binding.
- Scaffold Hopping : Replace the pyridinone core with isosteres like pyrimidinones (see ) and evaluate potency shifts.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in protein active sites (e.g., kinase domains). Validate with mutagenesis data .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Dosing Regimen : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (e.g., 10 mg/kg IV vs. 50 mg/kg oral).
- Sample Collection : Serial blood draws at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis.
- Tissue Distribution : Assess brain penetration (logBB) and plasma protein binding (equilibrium dialysis) to refine dose adjustments.
- Metabolite Identification : Use hepatocyte incubations and UPLC-QTOF to detect phase I/II metabolites .
Experimental Design & Data Analysis
Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cancer cell lines?
- Methodological Answer :
- Negative Controls : Untreated cells and vehicle-only (DMSO) groups.
- Positive Controls : Standard chemotherapeutics (e.g., doxorubicin for apoptosis induction).
- Viability Assays : Use MTT or resazurin assays with triplicate wells. Normalize data to cell count via hemocytometry.
- Off-Target Checks : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .
Q. How can researchers address low yields in the final carboxamide coupling step?
- Methodological Answer :
- Reagent Optimization : Switch from EDCI to HATU for improved activation of the carboxylic acid.
- Solvent Screening : Test dichloromethane vs. DMF for better solubility of hydrophobic intermediates.
- Temperature Gradients : Perform reactions at 0°C (to reduce side reactions) or reflux (to accelerate kinetics).
- Workup Adjustments : Use silica gel chromatography with ethyl acetate/hexane gradients (30–70%) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
